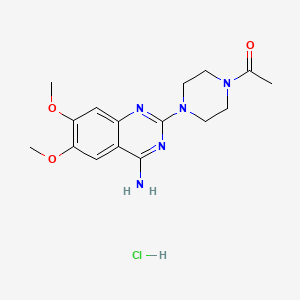

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

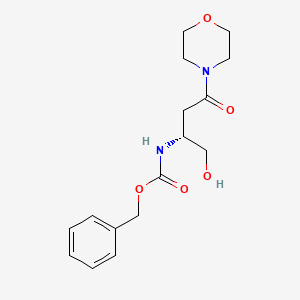

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride is a chemical compound with the molecular formula C16H22ClN5O3 . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H22ClN5O3 . The molecular weight of this compound is 367.834.Applications De Recherche Scientifique

Alpha-1 Adrenergic Receptor Blockade

Doxazosin, an alpha-1 adrenergic receptor antagonist, has shown efficacy in the treatment of BPH by relaxing prostatic muscle tone and improving both urodynamic and symptomatic parameters associated with BPH. This mechanism also underpins its application in treating hypertension by inhibiting vascular smooth muscle contraction, leading to blood pressure reduction (Janknegt & Chapple, 1993; Wilner & Ziegler, 1987).

Pharmacogenetics in Substance Use Disorder

Doxazosin's role in cocaine use disorder (CUD) therapy is highlighted through its pharmacogenetic interaction. The drug's efficacy in reducing cocaine use has been linked to genetic polymorphisms affecting the availability of norepinephrine for release, indicating a potential for personalized medicine applications (Zhang et al., 2019).

Impact on Insulin Sensitivity

Investigations into doxazosin's metabolic effects revealed improvements in insulin sensitivity in diabetic, mildly hypertensive patients, suggesting benefits beyond cardiovascular and urinary symptom management. This implies its potential utility in managing diabetes-related hypertension without adversely affecting metabolic control (Giorda et al., 1995).

Renal Blood Flow and Sympathetic Nervous Activity

Doxazosin's impact on renal blood flow and sympathetic nervous activity in hypertension provides insights into its ability to lower blood pressure without significant alterations in renal hemodynamics or heart rate, demonstrating a nuanced understanding of its cardiovascular effects (Wilner & Ziegler, 1987).

Utility in PTSD and Alcohol Use Disorder

A study on the efficacy of doxazosin for treating co-occurring posttraumatic stress disorder (PTSD) and alcohol use disorder (AUD) in veterans revealed that while doxazosin was safe and tolerable, it did not significantly reduce PTSD or AUD severity compared to placebo. This suggests the complexity of treating co-morbid conditions and the need for further research into targeted treatments (Back et al., 2023).

Propriétés

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.ClH/c1-10(22)20-4-6-21(7-5-20)16-18-12-9-14(24-3)13(23-2)8-11(12)15(17)19-16;/h8-9H,4-7H2,1-3H3,(H2,17,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFNLERNFVENIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)

![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)